molecular formula C4H2Cl2F7O2P B13701854 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate

2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate

Cat. No.: B13701854
M. Wt: 316.92 g/mol
InChI Key: MVVSRDDFTDERLX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate is a fluorinated organophosphorus compound. It is characterized by the presence of a heptafluorobutyl group attached to a phosphorodichloridate moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:

2,2,3,3,4,4,4-Heptafluorobutanol+Phosphorus Oxychloride2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate+Hydrogen Chloride\text{2,2,3,3,4,4,4-Heptafluorobutanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 2,2,3,3,4,4,4-Heptafluorobutanol+Phosphorus Oxychloride→2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate+Hydrogen Chloride

The reaction is typically conducted at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-heptafluorobutanol and phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the substitution reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include 2,2,3,3,4,4,4-heptafluorobutyl phosphoramidates, phosphorothioates, or phosphorates.

    Hydrolysis Products: The major products of hydrolysis are 2,2,3,3,4,4,4-heptafluorobutanol and phosphoric acid derivatives.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of fluorinated organophosphorus compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate involves the interaction of the phosphorodichloridate group with nucleophiles. The chlorine atoms are highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The heptafluorobutyl group imparts unique properties such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate is unique due to the presence of both a highly fluorinated butyl group and a reactive phosphorodichloridate moiety. This combination imparts the compound with high reactivity towards nucleophiles and exceptional thermal and chemical stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-dichlorophosphoryloxy-1,1,1,2,2,3,3-heptafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2F7O2P/c5-16(6,14)15-1-2(7,8)3(9,10)4(11,12)13/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVSRDDFTDERLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2F7O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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